molecular formula C20H15FN4O3S B4523206 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B4523206
M. Wt: 410.4 g/mol
InChI Key: SGWTYQOULRINKJ-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide linker. The acetamide moiety is further conjugated to a (2Z)-6-methoxybenzothiazol-2(3H)-ylidene group, introducing π-deficient heterocyclic systems that may influence electronic properties and biological interactions. Structural determination of such compounds often relies on X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-14-6-7-16-17(10-14)29-20(22-16)23-18(26)11-25-19(27)9-8-15(24-25)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWTYQOULRINKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then functionalized with a fluorophenyl group. Subsequent steps involve the introduction of the benzothiazole moiety and the formation of the acetamide linkage. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including interactions with enzymes and receptors, can be explored for drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Its chemical properties could be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility relative to non-methoxy analogs, though the benzothiazole moiety may counterbalance this via hydrophobicity .
  • Bioactivity : Fluorine at the 4-position on the phenyl ring is conserved across analogs, suggesting its role in metabolic stability or target binding .

NMR and Spectroscopic Comparisons

NMR studies of structurally related compounds (e.g., rapamycin analogs) demonstrate that substituent changes in regions analogous to the pyridazinone and benzothiazole groups (positions 29–36 and 39–44 in Figure 6 of ) significantly alter chemical shifts. For example:

  • The benzothiazole group in the target compound would likely cause downfield shifts in protons near the sulfur atom due to its electronegativity .
  • The 4-fluorophenyl group produces predictable aromatic splitting patterns, consistent with analogs .

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula : C19H13FN4O2S
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 922994-01-2

This compound features a pyridazinone core, a fluorophenyl group, and a methoxy-benzothiazole moiety, which contribute to its unique biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer Properties : Many derivatives of benzothiazole and pyridazine have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially reducing cytokine release.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against specific bacterial strains.

Anticancer Activity

A study focusing on similar compounds highlighted their effectiveness against solid tumor cell lines. For instance, benzothiazole derivatives have been reported to inhibit cell proliferation in breast cancer (MDA-MB-468) and colon cancer (HT29) cell lines with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Mechanisms

Research has shown that certain derivatives can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's structure suggests it could act on signaling pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Antimicrobial Properties

While the antimicrobial activity of benzothiazole derivatives is generally limited, some studies report significant effects against specific pathogens. The compound's ability to interfere with bacterial growth indicates its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly reduced viability in MDA-MB-468 cells, with a calculated GI50 value indicating potent anticancer activity.
  • Inflammation Model : In a murine model of inflammation, treatment with similar compounds resulted in decreased levels of inflammatory markers, showcasing their potential utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AStructure AHighModerateLow
Compound BStructure BModerateHighModerate
Target Compound Target Structure High High Moderate

This table summarizes the comparative biological activities of related compounds, emphasizing the target compound's promising profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

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